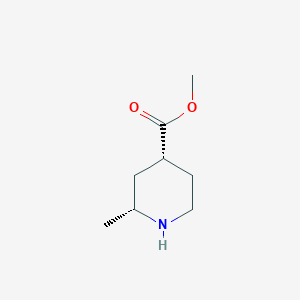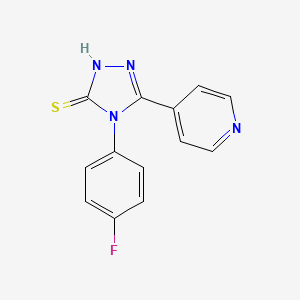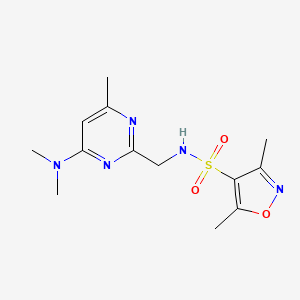
N-((4-(diméthylamino)-6-méthylpyrimidin-2-yl)méthyl)-3,5-diméthylisoxazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide" is a chemical entity that appears to be a derivative of sulfonamide, a group known for its antimicrobial properties. The structure suggests the presence of an isoxazole ring, which is a five-membered heterocycle containing oxygen and nitrogen, and a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3. This compound is likely to have biological activity due to the presence of these functional groups.
Synthesis Analysis
The synthesis of related sulfonamide derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides involves multistep reactions starting from 4-chloropyridine-3-sulfonamide . Similarly, novel 5-substituted 3-methylisoxazole-4-sulfonamides are synthesized from 3,5-dimethylisoxazole, indicating that the compound could be synthesized through a related method .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. For example, the docking study of antifungal compounds in paper shows how the molecular interaction with the target enzyme, Candida albicans lanosterol 14α-demethylase, is essential for efficacy. The presence of dimethylamino and methyl groups in the pyrimidine ring of the compound suggests that it could have specific binding affinities, which could be explored through similar molecular docking studies.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions. The preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and their subsequent conversion to different compounds demonstrates the versatility of sulfonamide chemistry . Additionally, reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines leading to the formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines show the reactivity of similar structures . These reactions could provide insights into the potential reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The stability, solubility, and reactivity of these compounds can vary significantly. For example, the hydrolytic instability of N-(2-alkoxyvinyl)sulfonamides is noted, which could be a consideration for the stability of the compound . The synthesis and characterization of novel sulfonamide derivatives, as discussed in paper , would include an analysis of these properties, which are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate.
Applications De Recherche Scientifique
- La SHG couvre un domaine térahertz à haute fréquence de 4,8 THz, atteignant un rendement de conversion sans précédent d'environ 1,21 % tout en maintenant une réponse non linéaire perturbative .
- DMAP présente une activité catalytique plus élevée que celle d'autres analogues de la pyridine, tels que la 4-carboxypyridine, la 4-cyanopyridine et la pyridine .
- De nouveaux films composites binaires ont été conçus pour répondre à ces problèmes et améliorer sa convivialité .
- Ces propriétés sont dérivées des énergies électroniques des orbitales moléculaires frontières (HOMO et LUMO) à l'état fondamental .
Génération de seconde harmonique (SHG) térahertz dans les cristaux organiques
Oxydation sélective des aromatiques méthyliques
Propriétés optiques non linéaires et sensibilité térahertz
Propriétés électroniques et orbitales moléculaires frontières
Caractérisation non linéaire optique du second ordre
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3S/c1-8-6-12(18(4)5)16-11(15-8)7-14-22(19,20)13-9(2)17-21-10(13)3/h6,14H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFIXADCVHYWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=C(ON=C2C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

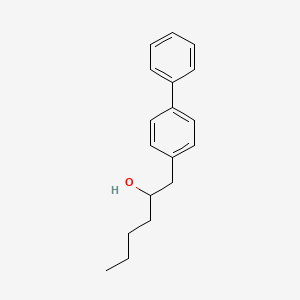
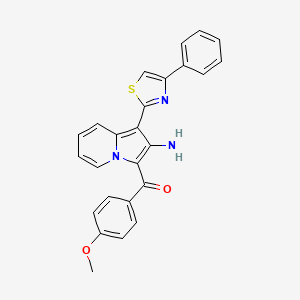
![2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2540047.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2540048.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid](/img/structure/B2540050.png)
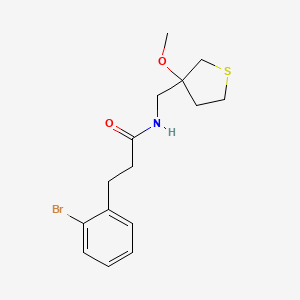
![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2540053.png)

![N-{3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutyl}prop-2-enamide](/img/structure/B2540055.png)



